molecular formula C11H13NO5 B2401159 N-{[(3aS,4R,7S,7aR/3aR,4S,7R,7aS)-1,3-dioxohexahydro-4,7-epoxy-2-benzofuran-4(1H)-yl]methyl}acetamide CAS No. 1418113-90-2

N-{[(3aS,4R,7S,7aR/3aR,4S,7R,7aS)-1,3-dioxohexahydro-4,7-epoxy-2-benzofuran-4(1H)-yl]methyl}acetamide

Cat. No.: B2401159
CAS No.: 1418113-90-2
M. Wt: 239.227
InChI Key: FGPZPYNCWJUZRO-SDCKUUTBSA-N
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Description

N-{[(3aS,4R,7S,7aR/3aR,4S,7R,7aS)-1,3-dioxohexahydro-4,7-epoxy-2-benzofuran-4(1H)-yl]methyl}acetamide is a complex organic compound characterized by its unique structural features. This compound belongs to the class of benzofuran derivatives, which are known for their diverse biological activities and applications in various fields of science and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{[(3aS,4R,7S,7aR/3aR,4S,7R,7aS)-1,3-dioxohexahydro-4,7-epoxy-2-benzofuran-4(1H)-yl]methyl}acetamide typically involves multiple steps, starting from readily available precursors. The key steps include the formation of the benzofuran core, followed by the introduction of the epoxy and acetamide functionalities. Common reagents used in these reactions include acetic anhydride, benzofuran derivatives, and various catalysts to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of advanced catalytic systems can be employed to scale up the production process. Additionally, purification methods like recrystallization and chromatography are essential to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

N-{[(3aS,4R,7S,7aR/3aR,4S,7R,7aS)-1,3-dioxohexahydro-4,7-epoxy-2-benzofuran-4(1H)-yl]methyl}acetamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized derivatives.

    Reduction: Reduction reactions can be carried out to modify the functional groups, leading to different derivatives.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH play a crucial role in determining the outcome of these reactions.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deoxygenated compounds. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.

Scientific Research Applications

N-{[(3aS,4R,7S,7aR/3aR,4S,7R,7aS)-1,3-dioxohexahydro-4,7-epoxy-2-benzofuran-4(1H)-yl]methyl}acetamide has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Studied for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, including drug development and pharmacological studies.

    Industry: Utilized in the development of new materials and as an intermediate in the production of various chemical products.

Mechanism of Action

The mechanism of action of N-{[(3aS,4R,7S,7aR/3aR,4S,7R,7aS)-1,3-dioxohexahydro-4,7-epoxy-2-benzofuran-4(1H)-yl]methyl}acetamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, leading to the modulation of biochemical pathways. For example, it may inhibit certain enzymes involved in cellular processes, resulting in the disruption of normal cellular functions.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to N-{[(3aS,4R,7S,7aR/3aR,4S,7R,7aS)-1,3-dioxohexahydro-4,7-epoxy-2-benzofuran-4(1H)-yl]methyl}acetamide include other benzofuran derivatives with similar structural features. Examples include:

  • Benzofuran-2-carboxamide
  • Benzofuran-3-carboxylic acid
  • Epoxybenzofuran derivatives

Uniqueness

What sets this compound apart from similar compounds is its unique combination of functional groups, which confer distinct chemical and biological properties

Properties

IUPAC Name

N-[[(1R,2S,6R,7S)-3,5-dioxo-4,10-dioxatricyclo[5.2.1.02,6]decan-1-yl]methyl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13NO5/c1-5(13)12-4-11-3-2-6(17-11)7-8(11)10(15)16-9(7)14/h6-8H,2-4H2,1H3,(H,12,13)/t6-,7-,8+,11-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FGPZPYNCWJUZRO-SDCKUUTBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NCC12CCC(O1)C3C2C(=O)OC3=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)NC[C@]12CC[C@H](O1)[C@H]3[C@@H]2C(=O)OC3=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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